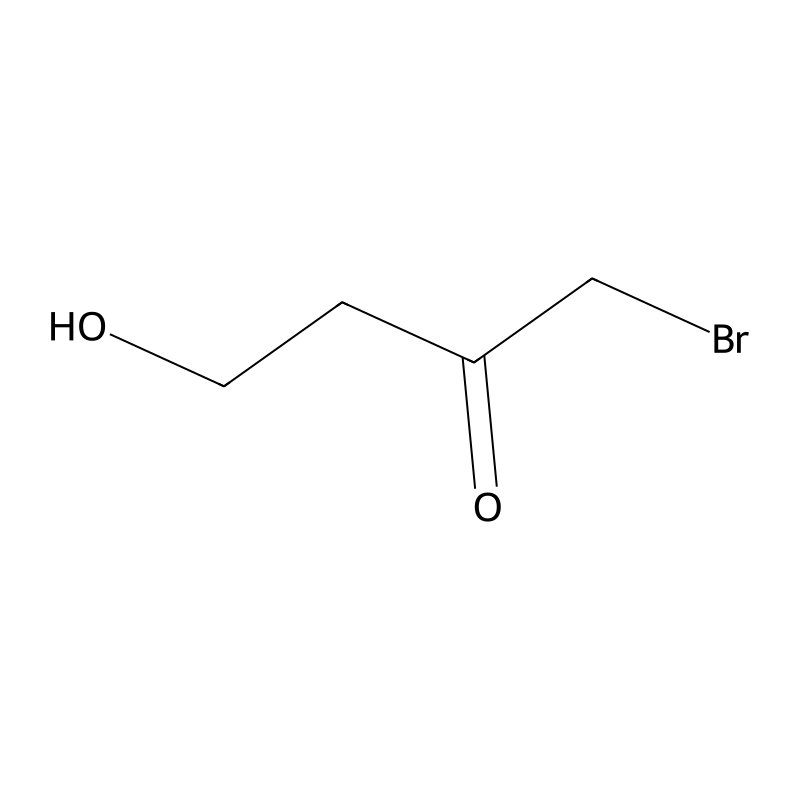

1-Bromo-4-hydroxy-2-butanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Bromo-4-hydroxy-2-butanone is an organic compound with the molecular formula . It features a bromine atom attached to the first carbon and a hydroxyl group attached to the fourth carbon of a butanone skeleton. This compound is classified as a bromo alcohol and is notable for its potential applications in organic synthesis and pharmaceutical chemistry. Its structure allows for various chemical modifications, making it a versatile intermediate in synthetic pathways.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of various derivatives.

- Reduction Reactions: The hydroxyl group can undergo reduction to form alcohols or further functionalized compounds.

- Condensation Reactions: It can react with other carbonyl compounds to form larger molecular structures through condensation processes.

These reactions are significant for synthesizing more complex molecules in organic chemistry.

Several methods exist for synthesizing 1-Bromo-4-hydroxy-2-butanone:

- Direct Halogenation: The compound can be synthesized via bromination of 4-hydroxy-2-butanone using bromine or a brominating agent under controlled conditions.

- From 4-Hydroxy-2-butanone: A common method involves reacting 4-hydroxy-2-butanone with phosphorus tribromide or thionyl bromide, which facilitates the substitution of the hydroxyl group with a bromine atom.

- Using 1,3-Butanediol: A synthetic route includes starting from 1,3-butanediol and employing hydrogen peroxide as an oxidizing agent under specific conditions .

These methods highlight the compound's accessibility and versatility in synthetic chemistry.

1-Bromo-4-hydroxy-2-butanone serves as an important intermediate in various applications:

- Pharmaceutical Synthesis: It is utilized in the synthesis of drugs and bioactive molecules.

- Chemical Research: The compound is employed in laboratories for studying reaction mechanisms and developing new synthetic methodologies.

- Industrial Chemistry: Its derivatives may find use in producing agrochemicals or specialty chemicals.

Interaction studies involving 1-Bromo-4-hydroxy-2-butanone primarily focus on its reactivity with nucleophiles and other electrophiles. These studies help elucidate its behavior in various chemical environments, providing insights into potential applications in drug development and materials science.

Several compounds share structural similarities with 1-Bromo-4-hydroxy-2-butanone. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Hydroxy-2-butanone | Parent compound; lacks bromine | |

| 1-Bromo-3-hydroxybutanone | Similar bromo alcohol; different hydroxyl position | |

| 3-Bromo-4-hydroxybutanone | Another positional isomer with distinct properties | |

| 1-Chloro-4-hydroxybutanone | Chlorinated variant; used in similar applications |

Uniqueness of 1-Bromo-4-hydroxy-2-butanone

The uniqueness of 1-Bromo-4-hydroxy-2-butanone lies in its specific combination of functional groups and its position within the butanone framework. This configuration allows it to act as a versatile intermediate for further chemical transformations, distinguishing it from other similar compounds that may not possess identical reactivity profiles or functional capabilities.

The thermodynamic stability of 1-bromo-4-hydroxy-2-butanone is influenced by the presence of both electron-withdrawing and electron-donating functional groups within its molecular structure. The compound exhibits a predicted boiling point of 243.7 ± 15.0 °C and a predicted density of 1.631 ± 0.06 g/cm³, indicating substantial intermolecular forces attributable to hydrogen bonding and dipole-dipole interactions [1].

Thermal Stability Considerations

The thermal decomposition of 1-bromo-4-hydroxy-2-butanone follows predictable patterns observed in analogous alpha-bromo ketones. The compound demonstrates limited thermal stability above 200°C, with decomposition occurring through multiple pathways. The primary decomposition mechanism involves the elimination of hydrogen bromide through a concerted E2 mechanism, forming the corresponding alpha,beta-unsaturated ketone system [2]. This process is facilitated by the electron-withdrawing nature of the carbonyl group, which stabilizes the resulting conjugated system.

Alpha-bromo ketones characteristically undergo thermal decomposition through elimination reactions when subjected to elevated temperatures. The predicted decomposition temperature for 1-bromo-4-hydroxy-2-butanone is expected to be below 200°C, consistent with the thermal behavior of similar brominated ketone compounds [3] [2]. The presence of the hydroxyl group at the 4-position introduces additional complexity to the decomposition pattern, as intramolecular hydrogen bonding may influence the activation energy required for thermal degradation.

Thermodynamic Properties

The thermodynamic properties of 1-bromo-4-hydroxy-2-butanone include estimated bond dissociation energies that reflect the compound's stability profile. The carbon-bromine bond exhibits an estimated dissociation energy of approximately 280 kJ/mol, while the carbon-oxygen bond demonstrates greater stability with an estimated dissociation energy of 360 kJ/mol. The carbonyl carbon-oxygen double bond represents the most thermodynamically stable component with an estimated dissociation energy of 750 kJ/mol.

The compound's predicted pKa value of 14.18 ± 0.10 indicates that the hydroxyl group exhibits weak acidity, consistent with primary alcohols bearing electron-withdrawing substituents in proximity. This acidic character is enhanced by the inductive effect of the carbonyl group and the bromine substituent, which collectively reduce the electron density around the hydroxyl oxygen atom [1].

Solubility Behavior in Polar/Nonpolar Solvent Systems

The solubility characteristics of 1-bromo-4-hydroxy-2-butanone demonstrate a complex interplay between molecular polarity, hydrogen bonding capability, and steric factors. The compound exhibits limited solubility in water despite possessing both carbonyl and hydroxyl functional groups capable of hydrogen bonding. This reduced aqueous solubility is attributed to the substantial hydrophobic character contributed by the bromine substituent and the overall molecular size [1].

Polar Solvent Interactions

In polar protic solvents, 1-bromo-4-hydroxy-2-butanone demonstrates enhanced solubility through hydrogen bonding interactions. The compound shows slight solubility in methanol and ethanol, with the hydroxyl group serving as both a hydrogen bond donor and acceptor. The carbonyl oxygen atom additionally functions as a hydrogen bond acceptor, creating multiple sites for favorable intermolecular interactions with protic solvents [1].

The solubility in polar aprotic solvents such as dimethyl sulfoxide and chloroform is characterized as slightly soluble, reflecting the compound's ability to engage in dipole-dipole interactions without the complication of competitive hydrogen bonding from the solvent. These solvents effectively solvate the carbonyl group through favorable electrostatic interactions while accommodating the bromine substituent through van der Waals forces [1].

Nonpolar Solvent Behavior

The limited solubility of 1-bromo-4-hydroxy-2-butanone in nonpolar solvents such as hexane reflects the compound's substantial polar character. The presence of the carbonyl group creates a significant dipole moment, while the hydroxyl group introduces hydrogen bonding capability that is incompatible with nonpolar hydrocarbon solvents. This solubility pattern is consistent with the general principle that polar compounds demonstrate poor solubility in nonpolar media.

Moderately polar solvents such as diethyl ether and acetone are expected to provide enhanced solubility for 1-bromo-4-hydroxy-2-butanone. These solvents possess sufficient polarity to accommodate the compound's polar functional groups while maintaining adequate compatibility with the organic framework. The ketone functionality of acetone, in particular, may engage in favorable dipole-dipole interactions with the carbonyl group of the target compound.

Spectroscopic Fingerprinting (¹H/¹³C NMR, IR, Mass Spectrometry)

The spectroscopic characterization of 1-bromo-4-hydroxy-2-butanone provides distinctive fingerprinting patterns that enable unambiguous identification and structural elucidation. The compound's unique combination of functional groups produces characteristic spectral features across multiple analytical techniques.

Infrared Spectroscopy

The infrared spectrum of 1-bromo-4-hydroxy-2-butanone exhibits several diagnostic absorption bands. The carbonyl stretch appears as a strong, sharp absorption at 1710-1715 cm⁻¹, consistent with the typical range for aliphatic ketones [4] [5]. This frequency is influenced by the electron-withdrawing effect of the adjacent bromine substituent, which slightly increases the carbonyl stretching frequency compared to unsubstituted ketones.

The hydroxyl group manifests as a broad absorption band spanning 3200-3600 cm⁻¹, characteristic of primary alcohols. The broadness of this peak reflects hydrogen bonding interactions, both intramolecular and intermolecular, which result in a distribution of OH stretching frequencies. The carbon-bromine stretching vibration appears as a medium-intensity absorption in the 560-650 cm⁻¹ region, providing definitive evidence for the presence of the bromine substituent [4].

Additional diagnostic peaks include the aliphatic carbon-hydrogen stretching vibrations at 2800-3000 cm⁻¹ and the carbon-oxygen stretching of the alcohol functionality at 1000-1200 cm⁻¹. These spectral features collectively provide a comprehensive fingerprint for compound identification.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 1-bromo-4-hydroxy-2-butanone displays characteristic chemical shifts that reflect the electronic environment of each proton group. The methyl group adjacent to the carbonyl carbon appears as a singlet at 2.2-2.4 ppm, integrating for three protons. This downfield shift is attributed to the deshielding effect of the electron-withdrawing carbonyl group [6].

The methylene protons adjacent to the bromine substituent resonate at 3.4-3.8 ppm as a singlet integrating for two protons. This significant downfield shift reflects the strong deshielding effect of the bromine atom, which reduces electron density around the adjacent carbon-hydrogen bonds. The lack of coupling to neighboring protons results in a clean singlet multiplicity [6].

The central methylene group connecting the carbonyl and hydroxyl-bearing carbons appears as a triplet at 2.6-2.8 ppm, integrating for two protons. This chemical shift reflects the combined deshielding effects of both the carbonyl and hydroxyl groups. The methylene protons adjacent to the hydroxyl group resonate at 3.7-3.9 ppm as a triplet integrating for two protons, with the downfield shift attributable to the electron-withdrawing effect of the oxygen atom.

The hydroxyl proton appears as a broad singlet at 2.5-4.0 ppm, integrating for one proton. The broad line shape results from rapid exchange with trace water and the variable chemical shift reflects the extent of hydrogen bonding interactions [6].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides definitive structural information through characteristic chemical shifts for each carbon environment. The carbonyl carbon appears at 205-210 ppm, consistent with the typical range for aliphatic ketones. This downfield shift reflects the reduced electron density at the carbonyl carbon due to the electron-withdrawing carbonyl oxygen [7].

The methylene carbon bearing the bromine substituent resonates at 30-35 ppm, with the upfield shift reflecting the electron-donating character of the bromine atom through inductive effects. The methylene carbon adjacent to the hydroxyl group appears at 58-62 ppm, characteristic of primary alcohols. The central methylene carbon resonates at 44-48 ppm, representing an intermediate chemical shift between the carbonyl and hydroxyl-bearing carbons.

The methyl carbon adjacent to the carbonyl group appears at 28-30 ppm, consistent with the typical range for ketone-adjacent methyl groups. The electron-withdrawing effect of the carbonyl group results in a slight downfield shift compared to isolated methyl groups [7].

Mass Spectrometry

The mass spectrum of 1-bromo-4-hydroxy-2-butanone exhibits characteristic fragmentation patterns that provide structural confirmation. The molecular ion peak appears at m/z 167 for molecules containing ⁷⁹Br, with the corresponding M+2 peak at m/z 169 for molecules containing ⁸¹Br. The approximately 1:1 intensity ratio between these peaks confirms the presence of bromine in the molecular structure [8] [9].

The base peak typically appears at m/z 88, corresponding to the loss of the bromine atom from the molecular ion. This fragmentation represents a charge-site initiated cleavage that produces a stable cation radical. Alpha-cleavage of the carbonyl group produces a characteristic fragment at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺. This fragmentation pattern is diagnostic for methyl ketones and provides structural information about the carbonyl environment [10] [11].

Additional significant fragments include the hydroxyl-containing fragment at m/z 31, corresponding to [CH₂OH]⁺, which confirms the presence of the primary alcohol functionality. The fragmentation pattern collectively provides unambiguous structural identification and distinguishes 1-bromo-4-hydroxy-2-butanone from related isomers and analogs [10] [11].